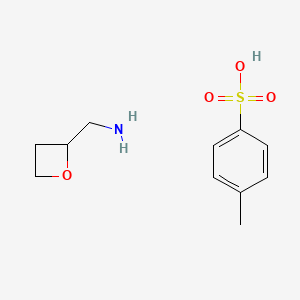
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(Oxetan-2-yl)methanamine typically involves the cyclization of suitable precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protecting groups and selective deprotection steps to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in the large-scale production of oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxetan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert oxetane derivatives into more stable compounds.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a scaffold in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Oxetan-2-yl)methanamine exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane ring makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new chemical bonds. This reactivity is harnessed in medicinal chemistry to develop compounds with specific biological activities .
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)oxetane: Another oxetane derivative with similar reactivity but different substitution patterns.
Oxetan-3-one: A ketone derivative of oxetane used in various synthetic applications.
Uniqueness: 1-(Oxetan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;oxetan-2-ylmethanamine |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 |
Clé InChI |
YLMXEOCOICWSKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


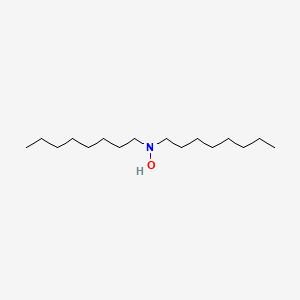
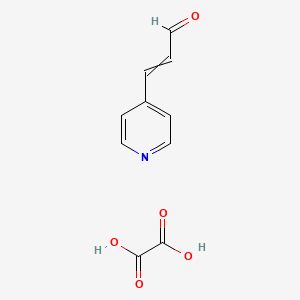
![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
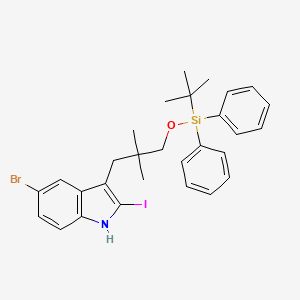

![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)
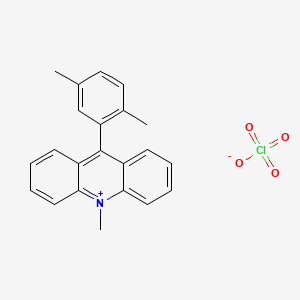
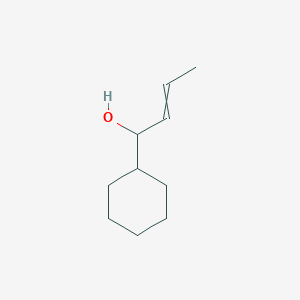

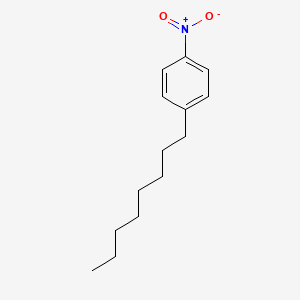
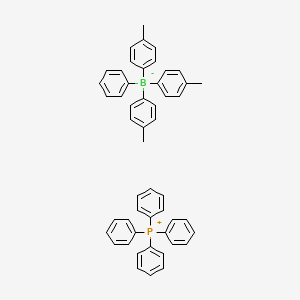
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
